molecular formula C15H23N3O4S B12510390 Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate

Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate

Cat. No.: B12510390
M. Wt: 341.4 g/mol
InChI Key: HFRFPGDDUVAEDQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group. The presence of these functional groups makes it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This intermediate is then reacted with sodium hydride (NaH) and methyl iodide (CH3I) in tetrahydrofuran (THF) at 0°C to form tert-butyl 3-methoxypyrrolidine-1-carboxylate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for studying biological processes.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrimidine moiety may play a role in binding to these targets, while the pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 3-{[6-methoxy-2-(methylthio)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
  • ®-tert-Butyl 3-{[6-methoxy-2-(methylthio)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate is unique due to the specific combination of functional groups it possesses. The presence of both a methoxy and a methylsulfanyl group on the pyrimidine ring, along with the pyrrolidine and tert-butyl ester groups, provides a distinct chemical profile that can be leveraged in various synthetic and research applications .

Properties

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 3-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-7-6-10(9-18)21-12-8-11(20-4)16-13(17-12)23-5/h8,10H,6-7,9H2,1-5H3

InChI Key

HFRFPGDDUVAEDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC(=C2)OC)SC

Origin of Product

United States

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